molecular formula C7H5ClF3NO B1412115 6-Chloro-3-methoxy-2-(trifluoromethyl)pyridine CAS No. 1227594-33-3

6-Chloro-3-methoxy-2-(trifluoromethyl)pyridine

Cat. No.: B1412115
CAS No.: 1227594-33-3
M. Wt: 211.57 g/mol
InChI Key: FLNXGDJJICNCOB-UHFFFAOYSA-N
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Description

6-Chloro-3-methoxy-2-(trifluoromethyl)pyridine is a heterocyclic aromatic compound characterized by the presence of a pyridine ring substituted with chlorine, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methoxy-2-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into a pyridine ring, followed by chlorination and methoxylation. One common method includes the following steps:

    Trifluoromethylation: Starting with 2-chloropyridine, the trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like cesium carbonate (Cs₂CO₃) and a copper catalyst.

    Methoxylation: The resulting 6-chloro-2-(trifluoromethyl)pyridine can then be reacted with methanol in the presence of a base such as sodium hydride (NaH) to introduce the methoxy group.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-methoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl group.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids in the presence of bases like potassium carbonate (K₂CO₃).

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.

    Coupling Products: Biaryl compounds when undergoing Suzuki-Miyaura coupling.

Scientific Research Applications

6-Chloro-3-methoxy-2-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 6-Chloro-3-methoxy-2-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine: Similar structure but different substitution pattern.

    3-Chloro-2-methoxy-6-(trifluoromethyl)pyridine: Another isomer with a different arrangement of substituents.

Uniqueness: 6-Chloro-3-methoxy-2-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

6-chloro-3-methoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c1-13-4-2-3-5(8)12-6(4)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNXGDJJICNCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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